

Physical and chemical properties of 2-keto-L-gulonic acid

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Compound of Interest

Compound Name: 2-keto-L-Gulonic acid

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An In-depth Technical Guide to **2-keto-L-gulonic Acid**: Core Physical and Chemical Properties

Introduction

2-keto-L-gulonic acid (2-KLG), also known as L-xylo-2-hexulosonic acid, is a pivotal organic compound in both biochemical research and industrial applications.^[1] Its primary significance lies in its role as the direct biosynthetic precursor to L-ascorbic acid (Vitamin C), a vital antioxidant and coenzyme in numerous physiological processes.^{[1][2]} This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-keto-L-gulonic acid**, along with detailed experimental protocols for its synthesis and analysis, tailored for researchers, scientists, and professionals in drug development. The compound's stability and well-established synthesis pathways make it a crucial intermediate in the large-scale industrial production of Vitamin C.^[1]

Physical and Chemical Properties

The physical and chemical characteristics of **2-keto-L-gulonic acid** are fundamental to its application and handling. It typically appears as an off-white to beige crystalline powder.^{[2][3][4]} It is a ketoaldonic acid, functionally related to L-idonic acid and L-gulonic acid.^{[2][5][6]}

Data Presentation

The following tables summarize the key quantitative data for **2-keto-L-gulonic acid**.

Table 1: General Properties and Identifiers

Property	Value	Source(s)
IUPAC Name	(3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid	[4] [5]
CAS Number	526-98-7	[5] [7]
Molecular Formula	C ₆ H ₁₀ O ₇	[5] [7] [8]
Molecular Weight	194.14 g/mol	[5] [7] [8]
Canonical SMILES	<chem>C(C(C(C(C(=O)C(=O)O)O)O)O)O</chem>	[9]
InChI Key	VBUYCZFBVCCYFD-NUNKFHFFSA-N	[10]

Table 2: Physical Properties

Property	Value	Source(s)
Melting Point	171 °C (with slight decomposition)	[9] [11]
159-162 °C	[2] [3] [12]	
Boiling Point	550.6 °C at 760 mmHg	[3] [9]
Density	1.757 g/cm ³	[3] [9] [13]
Water Solubility	335.3 g/L at 20°C	[9]
Moderately soluble / Sparingly soluble	[11] [13]	
Appearance	Beige crystalline powder / Off-White to Pale Beige Solid	[2] [3] [4]

Table 3: Chemical and Computational Properties

Property	Value	Source(s)
pKa	2.10 ± 0.54 (Predicted)	[9]
XLogP3	-2.9	[5][9]
Hydrogen Bond Donor Count	5	[9]
Hydrogen Bond Acceptor Count	7	[9]
Rotatable Bond Count	5	[9]
Exact Mass	194.04265265 Da	[5][9]
Complexity	201	[5][9]
Flash Point	300.9 °C	[3][9]
Refractive Index	1.593	[9]

Experimental Protocols

Synthesis via Two-Step Fermentation

The industrial production of **2-keto-L-gulonic acid** is predominantly achieved through a two-step fermentation process. This method is more energy-efficient and stable than single-step fermentation. This process involves the sequential action of two different microorganisms.

Methodology:

- **First Fermentation Step (L-Sorbose Production):** A microorganism, typically from the genus *Gluconobacter* or *Acetobacter*, is cultivated in a fermentation medium containing D-sorbitol. [14] This microorganism oxidizes D-sorbitol to L-sorbose.[14]
- **Second Fermentation Step (2-KLG Production):** A second microorganism, such as *Ketogulonicigenium vulgare* in co-culture with a companion strain like *Bacillus megaterium*, is introduced.[15] *K. vulgare* converts L-sorbose into **2-keto-L-gulonic acid**. [6][15] The conversion from L-sorbose involves two key enzymatic steps:
 - L-sorbose is oxidized to L-sorbose, catalyzed by L-sorbose dehydrogenase (SDH).[6]

- L-sorbose is then oxidized to **2-keto-L-gulonic acid**, catalyzed by L-sorbose dehydrogenase (SNDH).[6]
- Culture Conditions: The fermentation is carried out in large-scale fermentors under controlled conditions of temperature (typically 18-36 °C), pH, and aeration.[14] The pH is often managed by the addition of calcium carbonate.[16]
- Harvesting: Upon completion of the fermentation, the broth containing **2-keto-L-gulonic acid** is harvested for purification.

Purification from Fermentation Broth

Purifying **2-keto-L-gulonic acid** from the complex fermentation broth is a critical step to achieve the high purity required for subsequent conversion to Vitamin C. Common methods include crystallization and ion-exchange chromatography.

Methodology (Crystallization & Ion Exchange):

- Biomass Removal: The fermentation broth is first subjected to filtration or centrifugation to remove microbial cells and other solid impurities.[17]
- Decationization (Optional): The resulting aqueous solution may be passed through a strong acid cation-exchange resin (H-type) to remove cations.[17]
- Anion-Exchange Chromatography: To remove acidic impurities with a higher acidity than 2-KLG, the solution is passed through a weakly basic anion-exchange resin. The impurities are adsorbed onto the resin, allowing the purified 2-KLG solution to be collected.[17][18]
- Concentration: The purified solution is concentrated by evaporation under reduced pressure at a temperature below 60°C.[19]
- Crystallization: Further concentration of the solution induces crystallization of **2-keto-L-gulonic acid**, often as a monohydrate.[19][20] The crystallization can be performed continuously in a crystallizer.[19]
- Isolation and Drying: The crystals are separated from the mother liquor by filtration or centrifugation, washed with water, and then dried.[19] The water of hydration can be removed by heating under reduced pressure.[19]

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard analytical technique for the separation and quantification of **2-keto-L-gulonic acid** in fermentation broths and during purification processes.[\[11\]](#)

Methodology:

- **Sample Preparation:** The fermentation broth sample is centrifuged and filtered to remove particulate matter. The supernatant is then diluted with the mobile phase.
- **Chromatographic System:** An HPLC system equipped with a UV or refractive index detector is used.
- **Column:** An ion-exchange column, such as an Aminex HPX-87H column, is typically employed.[\[4\]](#)
- **Mobile Phase:** A dilute acid solution, such as 5 mmol/L sulfuric acid or formic acid, is used as the eluent.[\[4\]](#)
- **Operating Conditions:**
 - **Flow Rate:** 0.5 mL/min.[\[4\]](#)
 - **Column Temperature:** 35°C.[\[4\]](#)
- **Detection:** The concentration of **2-keto-L-gulonic acid** is determined by comparing its peak area to that of a known standard.

Mandatory Visualizations

Signaling Pathways and Workflows

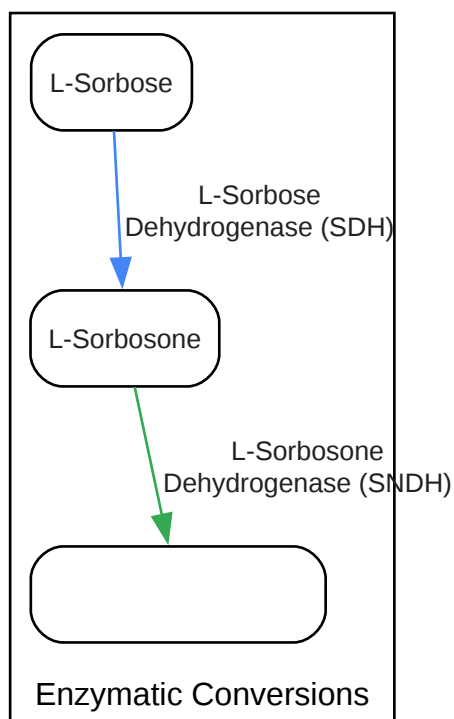


Figure 1: Biosynthesis of 2-Keto-L-Gulonic Acid

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Figure 1: Biosynthesis of **2-Keto-L-Gulonic Acid** from L-Sorbose.

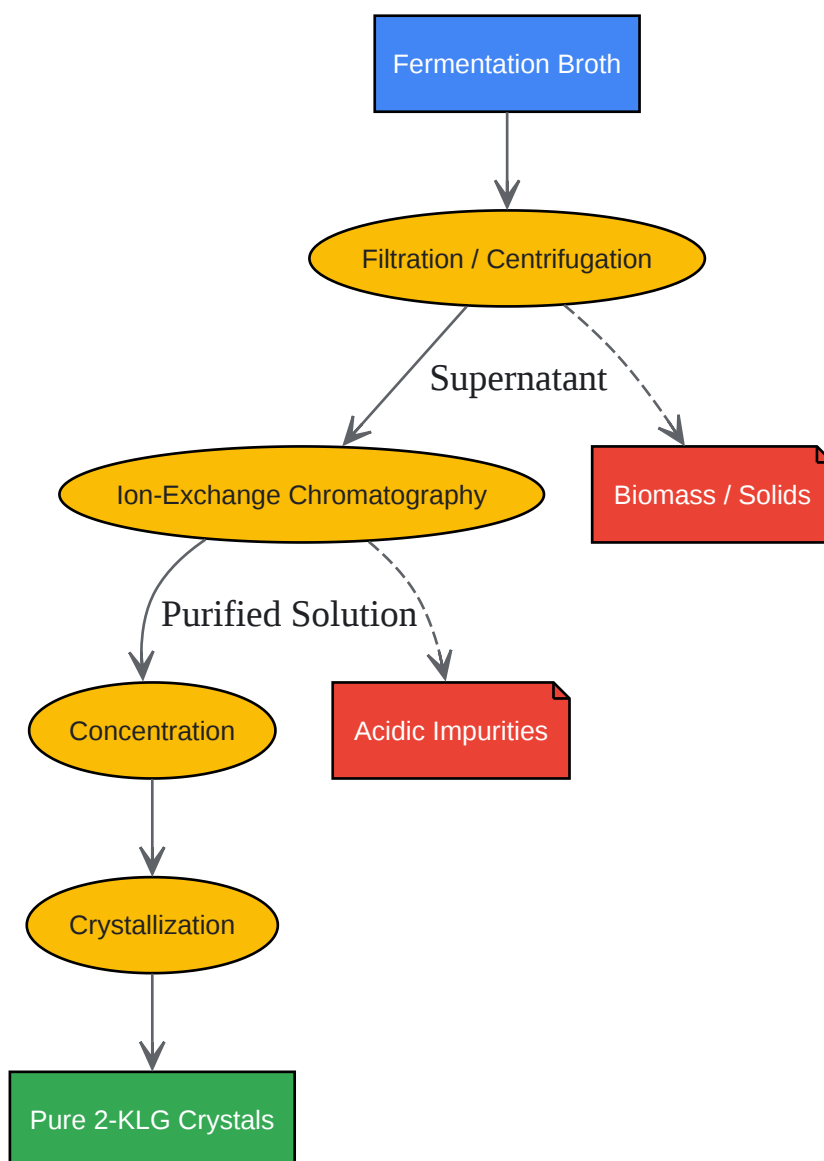


Figure 2: Purification Workflow

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Figure 2: General purification workflow for **2-keto-L-gulonic acid**.

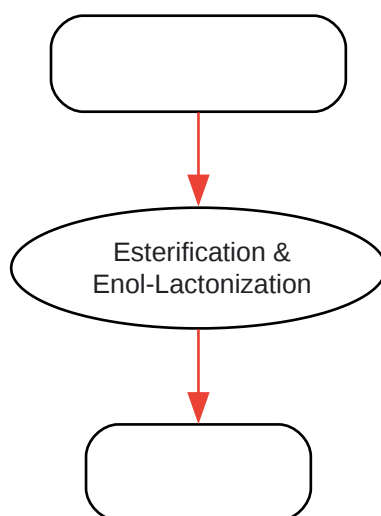


Figure 3: Role as a Vitamin C Precursor

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Figure 3: Logical relationship of 2-KLG as a direct precursor to Vitamin C.

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